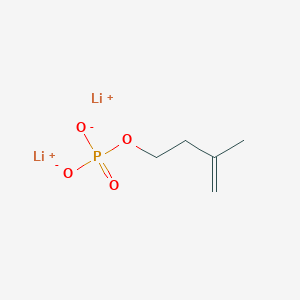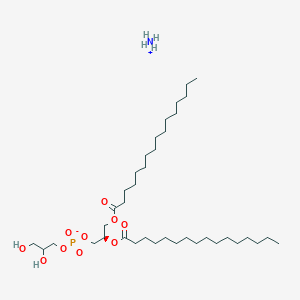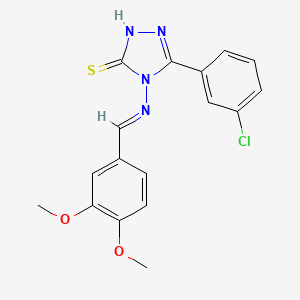azolidine-2-carboxylic acid CAS No. 204523-10-4](/img/structure/B15088615.png)
(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl](115N)azolidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-1-(2-methylpropan-2-yl)oxycarbonylazolidine-2-carboxylic acid is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an azolidine ring and a carboxylic acid group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-(2-methylpropan-2-yl)oxycarbonylazolidine-2-carboxylic acid typically involves multiple steps, starting with the preparation of the azolidine ring This can be achieved through a cyclization reaction involving an appropriate precursor
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters. The purification process often involves crystallization or chromatography techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(2S)-1-(2-methylpropan-2-yl)oxycarbonylazolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be used to introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can be used to remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.
Scientific Research Applications
(2S)-1-(2-methylpropan-2-yl)oxycarbonylazolidine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a drug candidate.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2S)-1-(2-methylpropan-2-yl)oxycarbonylazolidine-2-carboxylic acid involves its interaction with specific molecular targets. These interactions can lead to changes in the activity of enzymes or receptors, ultimately affecting cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
(2S)-1-(2-methylpropan-2-yl)oxycarbonylazolidine-2-carboxylic acid is unique due to its specific structural features, such as the azolidine ring and the (2-methylpropan-2-yl)oxycarbonyl group. These features confer distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
204523-10-4 |
|---|---|
Molecular Formula |
C10H17NO4 |
Molecular Weight |
216.24 g/mol |
IUPAC Name |
(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl](115N)azolidine-2-carboxylic acid |
InChI |
InChI=1S/C10H17NO4/c1-10(2,3)15-9(14)11-6-4-5-7(11)8(12)13/h7H,4-6H2,1-3H3,(H,12,13)/t7-/m0/s1/i11+1 |
InChI Key |
ZQEBQGAAWMOMAI-PFGINBISSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)[15N]1CCC[C@H]1C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![n-[(1r)-2-Hydroxy-1-phenylethyl]benzamide](/img/structure/B15088590.png)


![(1S,4R)-2-ethyl-1,3,3-trimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B15088631.png)
![4-[(E)-{2-[(3,4-dimethylphenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 4-chlorobenzoate](/img/structure/B15088634.png)
